11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one
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Overview
Description
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of azepinoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol . This reaction typically requires reflux conditions to ensure the formation of the desired product. The configuration at the C=N double bond can be determined by X-ray crystallography .
Chemical Reactions Analysis
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid (TFA), which has been shown to be effective in delivering high yields of the desired products . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azepinoquinoline core structure.
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has shown promise as a biochemical tool for inhibiting cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are important targets in cancer research . Additionally, it has been investigated for its antiparasitic properties, particularly against Trypanosoma brucei brucei parasites .
Mechanism of Action
The mechanism of action of 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it inhibits cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cell cycle progression and the induction of apoptosis in cancer cells. Additionally, its antiparasitic activity is thought to be related to its ability to interfere with the metabolic processes of the parasites .
Comparison with Similar Compounds
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one can be compared to other similar compounds, such as (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . Both compounds share a similar azepine core structure, but they differ in their substituents and specific biological activities. For example, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been shown to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), similar to this compound . the presence of different functional groups can lead to variations in their potency and selectivity.
Other similar compounds include 2,3,4,5-tetrahydro-1H-benzo[b]azepine and 7-methoxy-3,4,5,6-tetrahydro-2H-azepine These compounds also share the azepine core structure but differ in their specific substituents and biological activities
Properties
CAS No. |
61644-02-8 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
11-methyl-1,3,4,5-tetrahydroazepino[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C14H14N2O/c1-9-10-4-2-3-5-12(10)16-13-6-7-15-14(17)8-11(9)13/h2-5H,6-8H2,1H3,(H,15,17) |
InChI Key |
OTTIZOJWAADRHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(=O)NCCC2=NC3=CC=CC=C13 |
Origin of Product |
United States |
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